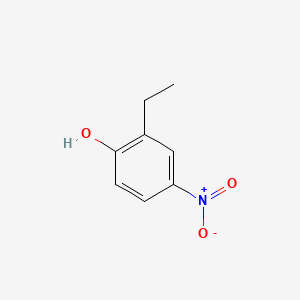

2-Ethyl-4-nitrophenol

CAS No.: 34105-70-9

Cat. No.: VC7968706

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34105-70-9 |

|---|---|

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

| IUPAC Name | 2-ethyl-4-nitrophenol |

| Standard InChI | InChI=1S/C8H9NO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,10H,2H2,1H3 |

| Standard InChI Key | YKTXVKQLETVLJG-UHFFFAOYSA-N |

| SMILES | CCC1=C(C=CC(=C1)[N+](=O)[O-])O |

| Canonical SMILES | CCC1=C(C=CC(=C1)[N+](=O)[O-])O |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Features

2-Ethyl-4-nitrophenol (IUPAC name: 2-ethyl-4-nitrobenzene-1-ol) has a molecular weight of 167.16 g/mol and a density of 1.261 g/cm³ . The compound crystallizes in a triclinic system, with unit cell parameters validated via X-ray diffraction studies . Key structural attributes include:

-

Nitro group (-NO₂) at the para position, contributing to electron-withdrawing effects.

-

Ethyl group (-CH₂CH₃) at the ortho position, influencing steric and electronic properties.

Table 1: Comparative Physical Properties of Nitrophenol Derivatives

| Compound | Molecular Formula | Boiling Point (°C) | Flash Point (°C) | Solubility in Water (g/L) |

|---|---|---|---|---|

| 2-Ethyl-4-nitrophenol | C₈H₉NO₃ | 320.4 | 144.1 | Slightly soluble |

| 4-Nitrophenol | C₆H₅NO₃ | 279 | 169 | Moderately soluble |

| 2-Nitrophenol | C₆H₅NO₃ | 216 | 113 | Sparingly soluble |

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis route involves nitration of 2-ethylphenol using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (20–40°C) . The reaction proceeds as:

Industrial-scale production employs continuous flow reactors to optimize yield (>85%) and purity (>98%) . Catalysts such as zeolites or ionic liquids enhance regioselectivity, minimizing byproducts like 2-ethyl-6-nitrophenol .

Alternative Methods

-

Reductive Alkylation: Ethyl bromide and 4-nitrophenol undergo Ullmann coupling in the presence of copper catalysts .

-

Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields above 75% .

Physicochemical Properties

Thermal and Solubility Profiles

-

Solubility: Sparingly soluble in water (0.5 g/L at 25°C), highly soluble in ethanol, acetone, and dichloromethane .

Spectroscopic Characterization

-

UV-Vis: Absorption maxima at 299 nm (π→π* transition) and 234 nm (n→π* transition) .

-

NMR: ¹H NMR (CDCl₃): δ 8.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 2.55 (q, 2H, CH₂), 1.25 (t, 3H, CH₃) .

Chemical Reactivity and Applications

Reduction Reactions

The nitro group undergoes reduction to an amine using H₂/Pd-C or NaBH₄/Fe, yielding 2-ethyl-4-aminophenol, a precursor for pharmaceuticals :

Substitution Reactions

-

Nucleophilic Aromatic Substitution: The hydroxyl group reacts with alkyl halides to form ethers, useful in polymer chemistry .

-

Electrophilic Substitution: Bromination at the meta position occurs under FeBr₃ catalysis .

Industrial and Research Applications

-

Pharmaceuticals: Intermediate for hypoglycemic agents (e.g., dual GK/PPARγ activators) .

-

Dyes and Pigments: Nitro groups enhance colorfastness in azo dyes .

-

Environmental Chemistry: Studied for biodegradation pathways using Pseudomonas spp. .

Toxicological and Environmental Impact

Human Health Risks

-

Acute Exposure: Causes methemoglobinemia, with symptoms including cyanosis and dizziness .

-

Chronic Exposure: Linked to hepatic and renal toxicity in rodent models (LOAEL: 250 mg/kg/day) .

Table 2: Toxicity Data for 2-Ethyl-4-Nitrophenol

| Endpoint | Species | Exposure Route | LOAEL (mg/kg/day) | Reference |

|---|---|---|---|---|

| Hepatotoxicity | Rat | Oral | 250 | |

| Ocular Irritation | Rabbit | Dermal | 147 | |

| Developmental Effects | Rat | Inhalation | 30 (mg/m³) |

Environmental Fate

-

Biodegradation: Aerobic degradation by Rhodococcus spp. produces 2-ethyl-4-aminophenol and CO₂ .

-

Persistence: Half-life in soil ranges from 30–90 days, depending on pH and microbial activity .

Analytical Methods

Comparison with Structural Analogs

4-Nitrophenol vs. 2-Ethyl-4-Nitrophenol

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume